Cas no 695201-55-9 ((7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone structure](https://es.kuujia.com/scimg/cas/695201-55-9x500.png)
695201-55-9 structure
Nombre del producto:(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone Propiedades químicas y físicas
Nombre e identificación
-
- (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone
- AKOS003593754
- (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone
- CS-0357299
- 695201-55-9
- 6-amino-7-(4-methylbenzoyl)-1,4-benzodioxane
- SMR000093019
- 7-(4-METHYLBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE
- STK110619
- (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone
- HMS2261I06
- MLS000116030
- CHEMBL1572547
-
- MDL: MFCD03855704
- Renchi: InChI=1S/C16H15NO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7,17H2,1H3
- Clave inchi: DYFLIZDYFKXDTR-UHFFFAOYSA-N
- Sonrisas: O=C(C1=C(N)C=C(OCCO2)C2=C1)C3=CC=C(C)C=C3
Atributos calculados
- Calidad precisa: 269.10519334Da
- Masa isotópica única: 269.10519334Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 352
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 61.6Ų
- Xlogp3: 3.2
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427969-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone |
695201-55-9 | 97% | 1g |
¥6415.00 | 2024-05-03 | |
Ambeed | A876924-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone |
695201-55-9 | 97% | 1g |
$623.0 | 2024-04-17 | |
Chemenu | CM524158-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone |
695201-55-9 | 97% | 1g |
$748 | 2024-07-24 |
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone Literatura relevante
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
695201-55-9 ((7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone) Productos relacionados
- 3007-31-6(Didodecyamine)
- 1820673-23-1(Cephalexin Hydrate)
- 2229099-47-0(1-(3-bromo-2-fluorophenyl)methyl-N-methylcyclopropan-1-amine)
- 2172449-49-7(5-(difluoromethyl)-1-(3-methylphenyl)methyl-1H-1,2,3-triazol-4-ylmethanol)
- 2228647-57-0(3-(3-methoxyazetidin-3-yl)methyl-1H-1,2,4-triazole)
- 1094269-20-1(3-{4-(Propan-2-yl)benzenesulfonylmethyl}furan-2-carboxylic Acid)
- 622814-73-7((Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate)
- 895784-98-2(N'-(2,5-difluorophenyl)-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}ethanediamide)
- 863769-40-8(2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester)
- 1807142-31-9(4-(Chloromethyl)-3-(difluoromethyl)-6-iodo-2-(trifluoromethyl)pyridine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:695201-55-9)(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone

Pureza:99%
Cantidad:1g
Precio ($):561.0